bis(3-pyridylformyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(pyridine-2-carbonyl)piperazin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-15(13-5-1-3-7-17-13)19-9-11-20(12-10-19)16(22)14-6-2-4-8-18-14/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMVXWNSBCEPCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=N2)C(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293304 | |
| Record name | piperazine-1,4-diylbis(pyridin-2-ylmethanone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17433-21-5 | |
| Record name | NSC88455 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | piperazine-1,4-diylbis(pyridin-2-ylmethanone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-pyridylformyl)piperazine typically involves the reaction of nicotinyl chloride hydrochloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane under nitrogen atmosphere. The mixture is stirred at room temperature for 24 hours, followed by neutralization with sodium bicarbonate solution. The organic layer is then separated, dried, and the solvent is evaporated to yield the product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: Bis(3-pyridylformyl)piperazine can undergo various chemical reactions, including:
Complexation: It forms complexes with metal ions, such as palladium, leading to the formation of metallohelicates.
Substitution Reactions: The pyridylformyl groups can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Complexation: Palladium nitrate is commonly used for complexation reactions.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Complexation: Formation of quadruple stranded metallohelicates.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Coordination Chemistry
3-bpfp has been extensively studied for its ability to form coordination complexes with various metal ions. These complexes often exhibit interesting structural features and properties that can be tailored for specific applications.
Metal Complex Formation
- Copper(II) Complexes : Research has demonstrated the synthesis of new copper(II) complexes using 3-bpfp as a ligand. For instance, the complex was synthesized, revealing a dinuclear structure where adjacent copper ions are linked by the 3-bpfp ligand. This complex exhibits significant thermal stability and electrochemical properties, making it suitable for applications in sensors and catalysis .
- Palladium(II) Complexes : Another study investigated palladium(II) complexes formed with 3-bpfp. The conformation of the ligand allows for the spontaneous formation of metallohelicates, which can have applications in materials science and nanotechnology .
Structural Insights
The structural analysis of these complexes often involves X-ray diffraction studies, which provide insights into their three-dimensional arrangements and bonding interactions. For example, the crystal structure of a copper complex showed that hydrogen bonding and π-π stacking interactions contribute to the stability of the supramolecular network formed by these ligands .
Electrochemical Applications
The electrochemical properties of 3-bpfp complexes have been a focal point in research due to their potential use in energy storage and conversion systems.
- Electrochemical Behavior : Studies have shown that the redox processes of copper complexes involving 3-bpfp are surface-confined, indicating their potential utility in electrochemical sensors. The peak currents observed in cyclic voltammetry experiments suggest that these complexes can be effectively used for detecting specific analytes in solution .
Therapeutic Potential
Emerging research suggests that 3-bpfp may also have applications in medicinal chemistry, particularly concerning its interactions with biological systems.
- Anticancer Properties : Preliminary studies indicate that derivatives of 3-bpfp may exhibit anticancer activity by interacting with tobacco-specific nitrosamines, which are known carcinogens. The compound's structure allows it to potentially inhibit mutagenic actions associated with these harmful substances .
Summary Table of Applications
Mechanism of Action
The mechanism of action of bis(3-pyridylformyl)piperazine primarily involves its ability to form complexes with metal ions. The piperazine ring and pyridylformyl groups provide multiple coordination sites, allowing the compound to interact with metal ions and form stable complexes. These interactions can influence the properties and behavior of the resulting complexes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomerism: 3-bpfp vs. 4-bpfp
The positional isomer bis(4-pyridylformyl)piperazine (4-bpfp) differs in pyridyl substitution (para vs. meta), leading to distinct coordination behaviors and topologies:
- Flexibility and Geometry : 3-bpfp’s meta-substitution allows greater conformational flexibility, enabling diverse metal coordination (e.g., chair-like piperazine in 2D Mn/Zn grids). In contrast, 4-bpfp’s para-substitution stabilizes planar layers, as seen in [CdCl₂(4-bpfp)]ₙ, where amide-O bonding is more prevalent .
- Dimensionality: 3-bpfp forms 3D networks with Cd²⁺ via azide bridges, while 4-bpfp with SO₄²⁻ creates a novel 3,5-connected binodal lattice .
Substituent Variations in Piperazine-Based Ligands
2.2.1. Pyridinylmethyl vs. Pyridylformyl Groups
- 1,4-Bis[(2-pyridinyl)methyl]piperazine (L1): This ligand forms less sterically hindered complexes compared to 3-bpfp. Derivatives like L2 (quinolyl) and L4 (bulky pyridyl) increase steric bulk, altering DNA cleavage efficiency in Cu(II) complexes .
- Bis(cyanobenzyl)piperazine: Ag(I) complexes with 4-cyanobenzyl groups form 2D polymers, while 3-cyanobenzyl yields 1D chains or 3D networks, driven by anion-solvent interactions .
2.2.2. Functional Group Modifications
- Bis(1,3,4-thiadiazole)piperazines: These derivatives, designed for antimicrobial activity, leverage hydrogen-bonding thiadiazole groups for enoyl ACP reductase inhibition, contrasting with 3-bpfp’s non-biological applications .
- Bis(heteroaryl)piperazines (BHAPs) : Used in HIV-1 RT inhibitors (e.g., PNU-80493E), BHAPs prioritize electronic effects (e.g., carbonyl linkers enhance binding vs. alkyl chains) .
Functional and Application-Based Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
